An In-depth Technical Guide to 1-Methyl-3-p-tolyltriazene (CAS No. 21124-13-0)
An In-depth Technical Guide to 1-Methyl-3-p-tolyltriazene (CAS No. 21124-13-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Methyl-3-p-tolyltriazene, a seemingly unassuming aryldialkyltriazene, holds a significant position at the intersection of synthetic chemistry, analytical science, and toxicology. This technical guide provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to delve into the causal relationships that govern its synthesis, reactivity, and biological effects. As a Senior Application Scientist, the aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary for the safe and effective handling and application of this versatile yet hazardous chemical. This document emphasizes the importance of understanding the underlying mechanisms of action, from its utility as a methylating agent to its potential as a genotoxic carcinogen.
Physicochemical Properties and Synthesis
1-Methyl-3-p-tolyltriazene is an organic compound with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol .[1] It typically presents as a light orange to yellow or green powder or crystalline solid.[2][3]
| Property | Value | Source |
| CAS Number | 21124-13-0 | [2] |
| Molecular Formula | C₈H₁₁N₃ | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [2][3] |
| Melting Point | 75-80 °C | [4] |
| Purity | Typically ≥98% | [1] |
| Storage | 4°C, under nitrogen | [1] |
Synthesis Workflow
The most common and convenient synthesis of 1-Methyl-3-p-tolyltriazene involves a diazonium coupling reaction.[5] The process begins with the diazotization of p-toluidine, followed by a coupling reaction with methylamine.
Detailed Synthesis Protocol
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Diazotization of p-Toluidine:
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To a flask immersed in an ice-salt bath at approximately -10°C, add p-toluidine.
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A mixture of crushed ice and concentrated hydrochloric acid is added to the p-toluidine with stirring.
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A solution of potassium nitrite in water is then slowly added while maintaining the low temperature. The addition is continued until a positive test on starch-potassium iodide paper is observed.[5]
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The mixture is stirred for an additional hour to ensure complete reaction.
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-
Coupling with Methylamine:
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The p-toluenediazonium chloride solution is neutralized to a pH of 6.8-7.2 at 0°C with a cold, concentrated aqueous solution of sodium carbonate.
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This cold, neutral solution is then slowly added to a vigorously stirred mixture of aqueous methylamine, sodium carbonate, and crushed ice, maintaining a temperature of approximately -10°C.[5]
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-
Purification:
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The reaction mixture is extracted with ether.
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The combined ethereal extracts are dried over anhydrous sodium sulfate.
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The ether is removed by evaporation on a rotary evaporator at room temperature.
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The crude product is then purified by sublimation under vacuum or by recrystallization from hexane to yield the final product.[5]
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Note: Care should be exercised during the sublimation of triazenes, as explosions have been reported with analogous compounds at elevated temperatures.[5]
Applications in Organic Synthesis
The primary application of 1-Methyl-3-p-tolyltriazene in a laboratory setting is as a methylating agent, particularly for the esterification of carboxylic acids.[6] This reactivity stems from its ability to generate a transient and highly reactive methylating species.
Mechanism of Esterification
The esterification process is initiated by the protonation of the triazene by the carboxylic acid. This protonated intermediate is unstable and decomposes to yield a diazonium salt, an amine, and, crucially, a methyldiazonium cation or a related species that acts as the methyl source.
This method of esterification is considered superior to the use of diazomethane in some contexts, as 1-methyl-3-p-tolyltriazene is a crystalline, stable solid that is easier to handle and store.[5]
Biological Activity and Mechanism of Action
The biological activity of 1-Methyl-3-p-tolyltriazene is intrinsically linked to its chemical reactivity as a methylating agent. This property, while useful in organic synthesis, is also the basis for its genotoxicity and potential carcinogenicity.
Metabolic Activation
While some simpler triazenes can decompose spontaneously under physiological conditions, many aryldialkyltriazenes require metabolic activation to exert their biological effects. This activation is often mediated by cytochrome P450 (CYP450) enzymes in the liver.[7][8] The proposed metabolic activation pathway for 1-Methyl-3-p-tolyltriazene involves the enzymatic hydroxylation of the N-methyl group.
This hydroxymethyl intermediate is unstable and spontaneously decomposes to yield the p-tolyldiazonium cation and the highly electrophilic methyldiazonium ion. It is this methyldiazonium ion that is believed to be the ultimate carcinogenic and mutagenic species, readily reacting with nucleophilic sites on DNA.[9]
DNA Adduct Formation
The methyldiazonium ion generated from the metabolic activation of 1-Methyl-3-p-tolyltriazene can methylate DNA at several positions. The primary adducts formed are N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG).[1] While N7-MeG is the most abundant adduct, it is the O6-MeG lesion that is considered the most mutagenic and carcinogenic.[1]
-
O6-methylguanine (O6-MeG): This adduct is particularly problematic as it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1]
-
N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA): These adducts are generally considered to be cytotoxic rather than mutagenic and are typically repaired by the base excision repair (BER) pathway.[1]
The formation of these DNA adducts, if not properly repaired by cellular mechanisms such as O6-methylguanine-DNA methyltransferase (MGMT), can lead to mutations, chromosomal damage, and ultimately, the initiation of carcinogenesis.
Toxicology and Safety
Given its mechanism of action as a DNA alkylating agent, 1-Methyl-3-p-tolyltriazene is classified as a hazardous substance.
| Hazard Information | Classification | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
| Carcinogenicity | Suspected of causing cancer. | [4] |
Mutagenicity
Studies have shown that 1-Methyl-3-p-tolyltriazene is a direct-acting mutagen in bacterial systems, such as Salmonella typhimurium, causing base-substitution mutations.[9]
Carcinogenicity
Handling and Safety Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling 1-Methyl-3-p-tolyltriazene:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Analytical Methodologies
The analysis of 1-Methyl-3-p-tolyltriazene and its metabolites in biological matrices is crucial for toxicological studies and for understanding its pharmacokinetic profile. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.
Sample Preparation for Biological Matrices (Plasma/Urine)
A generic workflow for the extraction of 1-Methyl-3-p-tolyltriazene and its metabolites from plasma or urine would typically involve:
-
Protein Precipitation: For plasma samples, a cold organic solvent such as acetonitrile is added to precipitate proteins.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): This step is used to further clean up the sample and concentrate the analytes of interest.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent compatible with the HPLC mobile phase.
HPLC-MS/MS Analysis
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the parent compound from its more polar metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for quantification. Specific parent-to-daughter ion transitions for 1-Methyl-3-p-tolyltriazene and its expected metabolites would need to be determined.
Analysis of DNA Adducts
The detection and quantification of DNA adducts like O6-MeG, N7-MeG, and N3-MeA typically involve:
-
DNA Isolation: Extraction of DNA from cells or tissues.
-
DNA Hydrolysis: Enzymatic or acidic hydrolysis of DNA to release the adducted nucleosides or bases.
-
LC-MS/MS Analysis: Sensitive quantification of the specific adducts using isotopically labeled internal standards.
Conclusion
1-Methyl-3-p-tolyltriazene is a compound of significant interest due to its dual nature as a useful synthetic reagent and a potential genotoxic agent. For researchers, scientists, and drug development professionals, a thorough understanding of its chemistry, mechanism of action, and associated hazards is paramount. Its utility as a methylating agent in organic synthesis is well-established, offering a more stable alternative to diazomethane. However, this same reactivity underlies its biological activity, which is mediated by metabolic activation to a potent electrophile that methylates DNA. The formation of mutagenic DNA adducts, particularly O6-methylguanine, is a key event in its toxicological profile and the basis for its classification as a suspected carcinogen. Adherence to strict safety protocols and the use of sensitive analytical methods are essential for mitigating the risks associated with its use and for furthering our understanding of its biological effects.
References
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ResearchGate. 1-Methyl-3- p -Tolyltriazene and its Use in the Esterification of Acids. [Link]
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National Center for Biotechnology Information. Urinary metabolites of 3,3-dimethyl-1-phenyltriazene. [Link]
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National Center for Biotechnology Information. Triazene metabolism. I. The effect of substituents in the aryl group on the kinetics of enzyme-catalysed N-demethylation of 1-aryl-3,3-dimethyltriazenes. [Link]
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Organic Syntheses. Triazene, 1-methyl-3-p-tolyl-. [Link]
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National Center for Biotechnology Information. Cytochrome P450-mediated bioactivation of the epidermal growth factor receptor inhibitor erlotinib to a reactive electrophile. [Link]
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